molecular formula C18H19ClO2S B12521716 Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- CAS No. 666714-52-9

Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-

Katalognummer: B12521716
CAS-Nummer: 666714-52-9
Molekulargewicht: 334.9 g/mol
InChI-Schlüssel: RPSVXMRTXBCYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- is a complex organic compound characterized by a benzene ring substituted with a methoxy group, a chlorinated cyclopropyl group, and a phenylsulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts alkylation of benzene derivatives, followed by cyclopropanation and sulfoxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfoxide group.

    Substitution: The chlorine atom in the cyclopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of strong bases or nucleophiles, such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfinyl group yields a sulfone, while reduction can produce a thioether.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism by which Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- exerts its effects involves interactions with specific molecular targets. The phenylsulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-chloro-2-ethyl-: A simpler benzene derivative with a chloroethyl group.

    Benzene, 1-chloro-2-(chloromethyl)-: Contains a chloromethyl group instead of the cyclopropyl group.

    Benzene, 1-chloro-2-(phenylsulfinyl)-: Lacks the methoxy group and cyclopropyl group.

Uniqueness

Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group, chlorinated cyclopropyl group, and phenylsulfinyl group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

666714-52-9

Molekularformel

C18H19ClO2S

Molekulargewicht

334.9 g/mol

IUPAC-Name

1-[2-[2-(benzenesulfinyl)-2-chlorocyclopropyl]ethyl]-4-methoxybenzene

InChI

InChI=1S/C18H19ClO2S/c1-21-16-11-8-14(9-12-16)7-10-15-13-18(15,19)22(20)17-5-3-2-4-6-17/h2-6,8-9,11-12,15H,7,10,13H2,1H3

InChI-Schlüssel

RPSVXMRTXBCYJT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCC2CC2(S(=O)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.